

Application Note and Protocol: Nitration of 4-Fluoroacetanilide

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Compound of Interest

Compound Name: 4'-Fluoro-2'-nitroacetanilide

Cat. No.: B181082

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Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that serves as a versatile precursor for a variety of functional groups, most notably amines. This protocol details the nitration of 4-fluoroacetanilide to primarily yield 2-nitro-4-fluoroacetanilide. The acetamido group ($-\text{NHCOCH}_3$) is an ortho, para-directing group, and its presence is crucial for activating the aromatic ring towards electrophilic substitution and directing the incoming nitro group.^{[1][2]} Protecting the amino group as an acetanilide also prevents oxidation by the strong nitrating agents.^{[1][3]} This experiment is a typical example of an electrophilic aromatic substitution reaction where the nitronium ion (NO_2^+), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.^{[1][2]} Careful temperature control is critical to prevent the formation of unwanted byproducts and ensure a safe reaction.^{[2][4]}

Reaction Scheme

Materials and Reagents

Reagent/Material	Grade	Supplier
4-Fluoroacetanilide	Reagent	[Specify]
Concentrated Sulfuric Acid	ACS Grade (98%)	[Specify]
Concentrated Nitric Acid	ACS Grade (68-70%)	[Specify]
Glacial Acetic Acid	ACS Grade	[Specify]
Acetic Anhydride	Reagent	[Specify]
Crushed Ice		
Ethanol	Reagent	[Specify]
Distilled Water		
100 mL Conical Flask		
250 mL Beaker		
Dropping Funnel		
Magnetic Stirrer and Stir Bar		
Ice Bath		
Buchner Funnel and Filter Flask		
pH paper		

Experimental Protocol

1. Preparation of the Acetanilide Solution:

- In a 100 mL conical flask, place 5.0 g of powdered 4-fluoroacetanilide.
- Add 5 mL of glacial acetic acid to the flask and stir the mixture with a magnetic stirrer until the solid is mostly dissolved.[4]
- Cool the flask in an ice bath. While stirring, slowly add 8 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.[4] Continue to cool the mixture in

the ice bath until the temperature is below 5 °C.[4]

2. Preparation of the Nitrating Mixture:

- In a separate clean and dry test tube or small beaker, carefully add 2 mL of concentrated nitric acid.
- Cool the nitric acid in an ice bath.
- Slowly and cautiously, add 2 mL of concentrated sulfuric acid dropwise to the nitric acid with constant swirling, ensuring the mixture remains cold in the ice bath.[4] This mixture contains the active nitrating agent, the nitronium ion (NO_2^+).

3. Nitration Reaction:

- Slowly add the prepared cold nitrating mixture dropwise to the cooled 4-fluoroacetanilide solution over a period of 15-30 minutes using a dropping funnel.[3][4]
- Throughout the addition, vigorously stir the reaction mixture and carefully monitor the temperature to ensure it does not rise above 10 °C.[2][4]
- After the addition is complete, allow the reaction mixture to stand in the ice bath with continued stirring for an additional 30-60 minutes to ensure the reaction goes to completion. [4][5]

4. Isolation of the Crude Product:

- In a 250 mL beaker, place approximately 100 g of crushed ice.
- Carefully and slowly pour the reaction mixture onto the crushed ice while stirring vigorously. [3][4] A precipitate of the crude product will form.
- Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid thoroughly with several portions of cold water until the washings are neutral to pH paper to remove any residual acid.[3][4]

5. Purification by Recrystallization:

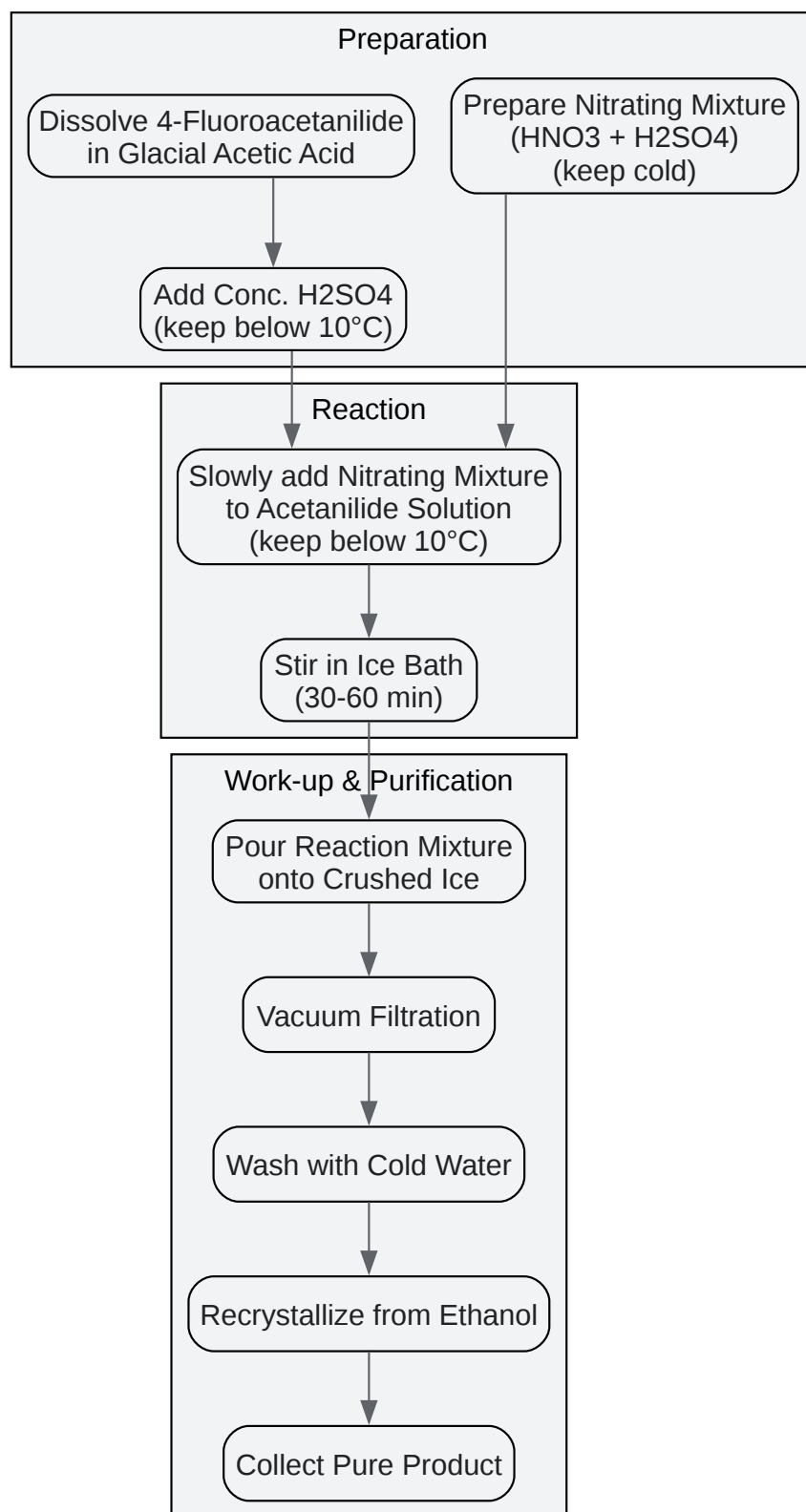
- Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol to form a saturated solution.^[4]
- If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a desiccator.

Data Presentation

Parameter	Value	Reference
Molar Ratio (p-fluoroacetanilide:Nitric Acid)	1:1.0 to 1:1.5	^[6]
Reaction Temperature	0-10 °C (Batch) / 30-70 °C (Flow)	^{[2][4]} / ^[6]
Reaction Time	30-60 minutes post-addition (Batch) / 50-200 seconds (Flow)	^{[4][5]} / ^[6]
Expected Product	2-Nitro-4-fluoroacetanilide	
Appearance	Yellow-brown to orange solid	^[7] (by analogy)
Yield (Flow Synthesis of 4-fluoro-2-nitroaniline)	83-94%	^[6]

Note: The yield is for the subsequent hydrolyzed product in the referenced flow synthesis.

Experimental Workflow



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Caption: Workflow for the nitration of 4-fluoroacetanilide.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
- The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.
- Avoid inhaling the vapors of the acids.
- In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
- Dispose of all chemical waste according to institutional guidelines.

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